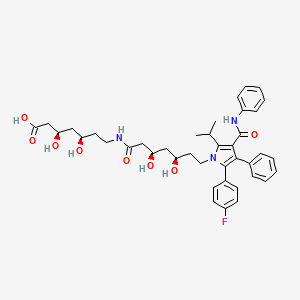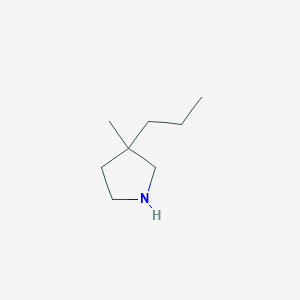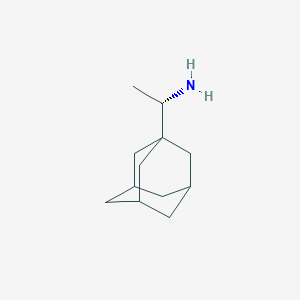![molecular formula C19H11ClF3N3 B3163943 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 887202-35-9](/img/structure/B3163943.png)
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
The compound “4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule. It contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. This core is substituted with various functional groups, including a phenyl ring, a trifluoromethyl group, and a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrrolo[2,3-d]pyrimidine core, with the various substituents attached. The presence of the trifluoromethyl group could introduce significant electronegativity due to the fluorine atoms, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various substituents. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Structural and Synthesis Insights
- Synthesis and Structural Analysis : A study by Shah et al. (2010) delves into the structural aspects of a closely related compound, revealing insights into the intermolecular and intramolecular interactions that could be reflective of the chemical and physical properties of pyrrolo[2,3-d]pyrimidines. Their work highlights the nearly planar fused trihetrocyclic system of the compound and discusses weak intermolecular interactions that could influence its reactivity and potential applications in medicinal chemistry (Shah, R. D., Jotani, M., & Jasinski, J., 2010).
Potential Biological Activity
- Inhibition of NF-kappaB and AP-1 Gene Expression : Palanki et al. (2000) conducted a study on a compound with a similar pyrimidine structure, exploring its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Their findings could suggest potential research directions for the compound , particularly in the context of gene expression modulation and its implications for anti-inflammatory and anticancer therapies (Palanki, M. et al., 2000).
Chemical Properties and Reactivity
- Docking Studies and Chemical Synthesis : Bommeraa et al. (2019) developed a method for synthesizing a compound that includes the pyrrolo[2,3-d]pyrimidine moiety, followed by docking studies to predict its biological activity. This suggests potential applications in drug design and the development of new therapeutic agents, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in medicinal chemistry (Bommeraa, R. K., Merugu, R., & Eppakayala, L., 2019).
Future Directions
The future directions for this compound would depend on its intended use. If it shows promising activity in preliminary studies, it could be further developed and optimized. This could involve additional studies to better understand its mechanism of action, improve its synthesis, and evaluate its safety and efficacy .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which share structural similarities with the compound , are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3/c20-17-16-15(12-5-2-1-3-6-12)10-26(18(16)25-11-24-17)14-8-4-7-13(9-14)19(21,22)23/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCAGZOPDGCTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142745 | |
| Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
887202-35-9 | |
| Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887202-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



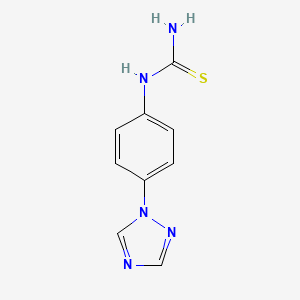
![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)
![7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3163890.png)
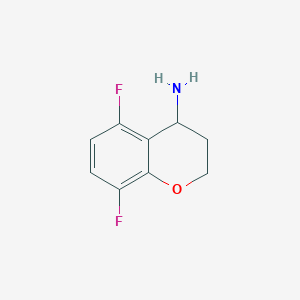
![1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene](/img/structure/B3163896.png)
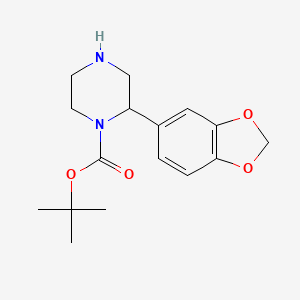
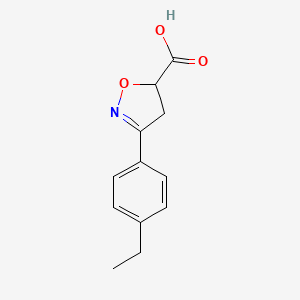
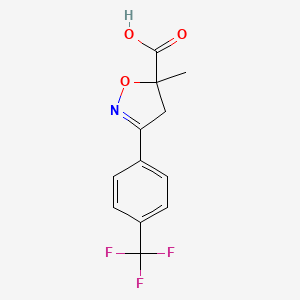

![[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid](/img/structure/B3163930.png)

